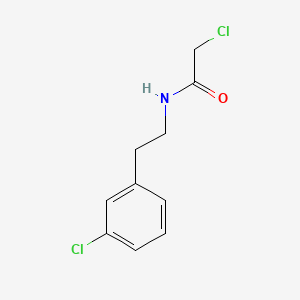

Acetamide, 2-chloro-N-(m-chlorophenethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

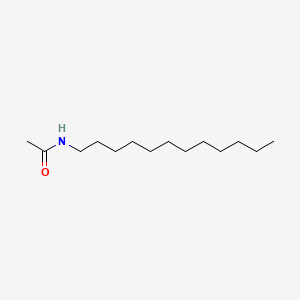

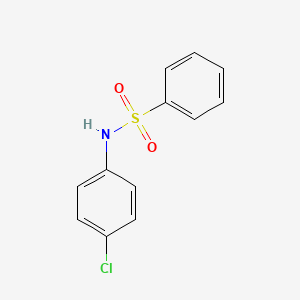

“Acetamide, 2-chloro-N-(m-chlorophenethyl)-” is a chemical compound with the empirical formula C10H11Cl2NO . It’s a derivative of acetamide, which is an organic compound that acts as a building block in the synthesis of various other compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its reactivity, stability, and applications. The specific physical and chemical properties of “Acetamide, 2-chloro-N-(m-chlorophenethyl)-” are not provided in the available resources .Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

- The molecular structure of acetamide derivatives, such as the title acetamide (2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide), shows a specific orientation of chlorophenyl rings with respect to thiazole rings. These molecules are linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner along specific axes, which is a notable feature in crystallography studies (Saravanan et al., 2016).

Supramolecular Assembly and Hydrogen Bonding

- N-(2-chlorophenyl) acetamide and related compounds demonstrate intricate supramolecular assemblies and hydrogen bonding patterns. These interactions, including weak C—H⋯Cl/Br interactions, facilitate the formation of three-dimensional architectures. The detailed analysis of these interactions provides insights into the molecular behavior of acetamide derivatives (Hazra et al., 2014).

Chemical Synthesis and Characterization

- The synthesis of various acetamide derivatives, such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide, involves detailed spectroscopic and X-ray crystallography studies. The crystal structure reveals intricate intramolecular H-bonding and intermolecular interactions, which are critical for understanding the compound's chemical behavior. These compounds also exhibit solvatochromic effects, indicating their potential in various scientific applications (Jansukra et al., 2021).

Biological Interactions and Applications

- The interactions of acetamide derivatives with biological molecules are studied through various methods. For instance, spectroscopic and quantum mechanical studies, combined with ligand-protein interactions, highlight the potential of benzothiazolinone acetamide analogs in medical and photovoltaic applications. The compounds' non-linear optical activity and interactions with biological targets like Cyclooxygenase 1 (COX1) are significant for designing new therapeutic agents (Mary et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-7-10(14)13-5-4-8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSYMIGVUIFCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187768 |

Source

|

| Record name | Acetamide, 2-chloro-N-(m-chlorophenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-chloro-N-(m-chlorophenethyl)- | |

CAS RN |

34162-15-7 |

Source

|

| Record name | Acetamide, 2-chloro-N-(m-chlorophenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(m-chlorophenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)